3-Methylbicyclo[1.1.1]pentan-1-ol

Medicinal Chemistry Drug Design Bioisosteres

Drug discovery campaigns often face lead compound attrition due to high lipophilicity and rapid metabolic clearance from phenyl rings. 3-Methylbicyclo[1.1.1]pentan-1-ol offers a direct solution as a strained bicyclic bioisostere. Key outcomes: • Reduces logP significantly vs. phenyl, improving aqueous solubility by an estimated 50-fold. • Resists CYP450-mediated oxidation, mitigating toxic metabolite formation and improving half-life. • The bridgehead alcohol enables modular functionalization via etherification or cross-coupling for SAR exploration.

Molecular Formula C6H10O
Molecular Weight 98.145
CAS No. 2091012-43-8
Cat. No. B2708674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbicyclo[1.1.1]pentan-1-ol
CAS2091012-43-8
Molecular FormulaC6H10O
Molecular Weight98.145
Structural Identifiers
SMILESCC12CC(C1)(C2)O
InChIInChI=1S/C6H10O/c1-5-2-6(7,3-5)4-5/h7H,2-4H2,1H3
InChIKeyTUTFLTNKHLWQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbicyclo[1.1.1]pentan-1-ol: Bioisosteric Building Block


3-Methylbicyclo[1.1.1]pentan-1-ol is a strained, three-dimensional bicyclic alcohol belonging to the bicyclo[1.1.1]pentane (BCP) scaffold class, a privileged motif in modern medicinal chemistry as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes . It is characterized by the molecular formula C6H10O and a molecular weight of 98.14 g/mol [1]. This compound serves as a versatile building block in organic synthesis, where the hydroxyl group enables further functionalization while the methyl group on the bridgehead position provides a specific vector for property modulation compared to unsubstituted BCP alcohols .

Bioisosteric Replacement
Substitutes para-phenyl, tert-butyl, or internal alkyne groups in drug-like scaffolds.
Bridgehead Derivatization
Hydroxyl group enables O-alkylation, etherification, and cross-coupling for library synthesis.
Property Modulation
Methyl group fine-tunes lipophilicity and steric bulk compared to unsubstituted BCP alcohols.

3-Methylbicyclo[1.1.1]pentan-1-ol Substitution Limitations


The presence of the methyl group on the BCP scaffold in 3-methylbicyclo[1.1.1]pentan-1-ol introduces distinct steric and electronic perturbations compared to unsubstituted bicyclo[1.1.1]pentan-1-ol or other 3-substituted analogs. Generic substitution with a different BCP alcohol or an alternative bioisostere (e.g., a para-substituted phenyl ring) would alter key physicochemical parameters such as lipophilicity (logP), aqueous solubility, and metabolic stability in a manner that is neither linear nor predictable without specific comparative data . The BCP scaffold inherently offers improved physicochemical profiles over phenyl rings, including reduced non-specific binding and increased solubility [1], but the specific substitution pattern (3-methyl vs. 3-H vs. 3-CF3) further fine-tunes these properties. For instance, a methyl group increases logP by approximately +0.5 units compared to the unsubstituted BCP alcohol, directly impacting membrane permeability and target engagement [2]. Therefore, substituting 3-methylbicyclo[1.1.1]pentan-1-ol with a different in-class compound would require re-optimization of the entire molecular property profile, negating the advantages of a rationally selected building block.

Swapping to unsubstituted bicyclo[1.1.1]pentan-1-ol alters lipophilicity and membrane permeability; re-optimization of the whole property profile is likely needed.
Substituting with 3-CF3 BCP alcohol introduces strong electron withdrawal and higher lipophilicity, which may reduce solubility and metabolic stability in certain contexts.
Using a para-substituted phenyl ring instead of the BCP scaffold loses the solubility and metabolic stability benefits associated with the strained bicyclic core.

3-Methylbicyclo[1.1.1]pentan-1-ol Comparative Evidence


Lipophilicity Modulation vs. Unsubstituted BCP Alcohol

3-Methylbicyclo[1.1.1]pentan-1-ol exhibits a calculated logP (CLogP) of 0.423, providing a moderate increase in lipophilicity compared to the unsubstituted bicyclo[1.1.1]pentan-1-ol, which has a predicted logP of approximately -0.1 . This difference of approximately +0.5 logP units is significant in medicinal chemistry for fine-tuning membrane permeability and reducing non-specific binding, without the excessive lipophilicity often associated with phenyl ring isosteres (which typically have logP values >2.0) .

Lipophilicity vs. Unsubstituted BCP
Class-level inference
CLogP 0.423 (target) vs. −0.1 (unsubstituted) and ~2–3 (phenyl); Δ ≈ +0.5 and −2.1 units.
Supports oral bioavailability design space without excessive lipophilicity.
Computed prediction; confirm experimentally.
Medicinal Chemistry Drug Design Bioisosteres

Electronic Profile vs. Trifluoromethyl BCP Alcohol

While direct head-to-head data for 3-methylbicyclo[1.1.1]pentan-1-ol is limited, class-level comparisons can be made with closely related 3-substituted BCP alcohols. The 3-methyl derivative (MW: 98.14, logP: 0.42) offers a significantly different physicochemical profile compared to the 3-trifluoromethyl analog (MW: ~152, predicted logP ~1.5-2.0) . This difference is critical: the methyl group provides a modest increase in lipophilicity and steric bulk for SAR exploration, whereas the trifluoromethyl group imparts strong electron-withdrawing effects and much higher lipophilicity, which can be detrimental to solubility and metabolic stability in certain target contexts .

Profile vs. 3-CF3 BCP
Class-level inference
Lower MW (98 vs. ~152) and lipophilicity (CLogP 0.42 vs. ~1.5–2.0).
May reduce off-target binding versus fluorinated analog.
Predicted from analogs; experimental data needed.
Medicinal Chemistry Physicochemical Property Tuning Structure-Activity Relationship

Solubility and Binding Advantages over Phenyl Bioisosteres

As a member of the BCP alcohol class, 3-methylbicyclo[1.1.1]pentan-1-ol is expected to confer the well-documented advantages of BCP scaffolds over para-substituted phenyl rings. Class-level data shows that replacement of a phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group improves aqueous solubility by at least 50-fold and markedly decreases non-specific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. Furthermore, BCP isosteres are reported to reduce lipophilicity by ΔlogP = −0.5 to −1.0 versus benzene and improve metabolic stability by avoiding CYP450-mediated oxidation to toxic quinones .

Solubility & Binding vs. Phenyl
Class-level inference
≥50-fold solubility increase; ΔlogP −0.5 to −1.0; avoids quinone-forming CYP metabolism.
Supports reduced promiscuous binding and metabolic risk.
Class-level evidence; compound-specific validation pending.
Drug Discovery ADME Properties Bioisosterism

Synthetic Versatility via Bridgehead Derivatization

The bridgehead alcohol functionality of 3-methylbicyclo[1.1.1]pentan-1-ol provides a direct handle for a range of synthetic transformations, including O-alkylation and etherification. While direct evidence for this specific compound is absent, recent advances in BCP alcohol chemistry have overcome previous challenges. A practical method for the etherification of BCP alcohols using trichloroacetimidate under acidic conditions has been developed, enabling the first general synthesis of BCP ethers [1]. Additionally, BCP-thianthrenium reagents enable O-, N-, and C-alkylation reactions, expanding the scope of bicyclopentylation beyond that of any other reagent, including [1.1.1]propellane [2]. These methodologies are directly applicable to 3-methylbicyclo[1.1.1]pentan-1-ol, allowing for efficient and diverse derivatization into complex, drug-like molecules.

Synthetic Versatility
Supporting evidence
Bridgehead OH enables O-alkylation/etherification via trichloroacetimidate or thianthrenium reagents.
Enables reliable BCP ether synthesis, overcoming prior base-sensitivity barriers.
Based on 2023–2025 methodology advances.
Organic Synthesis Building Blocks BCP Functionalization

3-Methylbicyclo[1.1.1]pentan-1-ol R&D Scenarios


Lipophilicity Fine-Tuning in Lead Optimization

In a medicinal chemistry campaign where a lead compound containing a phenyl ring exhibits high lipophilicity (logP > 3.0), leading to poor solubility and high non-specific binding, 3-methylbicyclo[1.1.1]pentan-1-ol can be used as a key intermediate. Its calculated logP of 0.423 provides a significant reduction (ΔlogP > -2.5) while introducing a novel, three-dimensional scaffold that can improve solubility by at least 50-fold compared to the phenyl counterpart, based on class-level evidence [1]. The moderate lipophilicity of the 3-methyl BCP alcohol, compared to the more polar unsubstituted BCP alcohol or the highly lipophilic 3-CF3 analog, allows for precise property tuning in structure-activity relationship (SAR) studies [2].

Building Block for Complex BCP Molecules

This compound serves as a privileged building block for the modular construction of complex BCP-containing molecules. The bridgehead alcohol can be directly transformed into ethers, esters, or converted to a leaving group for further cross-coupling reactions using recently developed methodologies that overcome the historical instability of BCP alcohols under basic conditions [3]. This enables the efficient incorporation of the 3-methyl BCP motif into drug candidates, agrochemicals, or functional materials, leveraging its unique three-dimensional geometry to explore new chemical space [4].

PK Profile Optimization via BCP Bioisosteres

In preclinical development, when a drug candidate is found to have high metabolic clearance due to CYP450-mediated oxidation of a phenyl ring (potentially forming toxic quinones), 3-methylbicyclo[1.1.1]pentan-1-ol can be used to synthesize a BCP bioisostere. The saturated, strained BCP scaffold is inherently resistant to oxidative metabolism at the bridgehead positions, a key advantage over aromatic rings [1]. The specific logP value of 0.423 for the 3-methyl derivative places it in a favorable range for oral absorption, supporting its use in the design of orally bioavailable drug candidates with improved half-lives and reduced clearance, as demonstrated with other BCP-containing inhibitors [5].

Application
Selection Property
Validation Focus
Lead optimization with high-lipophilicity phenyl leads
BCP bioisostere lowers logP and non-specific binding
Solubility improvement and membrane permeability profiling
Modular synthesis of BCP-containing molecules
Bridgehead alcohol derivatization versatility
Etherification and cross-coupling method compatibility
Metabolic stability improvement via phenyl replacement
BCP scaffold resists CYP-mediated oxidation
Metabolic clearance and half-life studies

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